Weinreb Linker

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

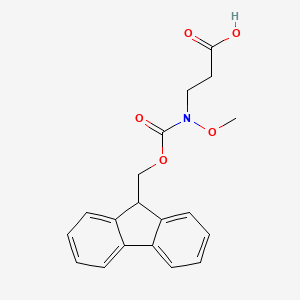

3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUNCJXPHYHPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444185 | |

| Record name | Weinreb Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247021-90-5 | |

| Record name | Weinreb Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Weinreb Amide: A Technical Guide to Preventing Over-Addition in Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Controlled Ketone Synthesis

In the realm of organic synthesis, the formation of ketones is a fundamental transformation. However, the reaction of carboxylic acid derivatives, such as esters and acid chlorides, with potent organometallic reagents like Grignard or organolithium reagents is often plagued by a significant side reaction: over-addition.[1][2][3] This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major product.[4][5] Controlling the stoichiometry of the organometallic reagent is often insufficient to prevent this undesired outcome. This lack of control presents a significant challenge for chemists, particularly in the synthesis of complex molecules where high yields and chemoselectivity are paramount.

The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant and robust solution to this long-standing problem.[6][7][8] At the heart of this methodology is the use of a unique N-methoxy-N-methylamide, commonly known as the Weinreb amide.[9][10] This specialized amide allows for the clean and efficient synthesis of ketones from a variety of carboxylic acid derivatives and organometallic reagents, effectively suppressing the over-addition that plagues traditional methods.[1][11]

The Weinreb-Nahm Ketone Synthesis: A Strategic Overview

The Weinreb-Nahm synthesis is a two-step process that begins with the formation of the Weinreb amide from a carboxylic acid or its derivative.[6] This is typically achieved by reacting the acylating agent with N,O-dimethylhydroxylamine or its hydrochloride salt.[6][10] The resulting Weinreb amide is then treated with an organometallic reagent, such as a Grignard reagent or an organolithium species, to afford the desired ketone after a mild acidic workup.[1][6] The true ingenuity of this method lies in the unique stability of the reaction intermediate, which is the key to preventing over-addition.

The Core Mechanism: Stabilization Through a Chelated Tetrahedral Intermediate

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack on the amide carbonyl.[5][6] This stability arises from the ability of the N-methoxy group to chelate the metal ion (e.g., MgX⁺ or Li⁺) in a five-membered ring.[1][4][5]

Here's a step-by-step breakdown of the mechanism:

-

Nucleophilic Addition: The organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.[12]

-

Chelation and Stabilization: The metal cation (M⁺) is coordinated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[4][5] This chelation forms a stable five-membered ring that locks the tetrahedral intermediate in place.[2][9][10][13]

-

Prevention of Collapse: This chelated intermediate is significantly more stable than the analogous intermediate formed from an ester or acid chloride.[3] It does not readily collapse to form the ketone under the reaction conditions.[4] This stability is the crucial factor that prevents the second addition of the organometallic reagent.

-

Acidic Workup and Ketone Formation: Upon the addition of a mild acid during the workup, the chelated intermediate is protonated and subsequently collapses, eliminating N,O-dimethylhydroxylamine and yielding the final ketone product.[12]

The following diagram illustrates the formation of the stable, chelated tetrahedral intermediate:

Caption: Chelation of the metal by the N-methoxy group stabilizes the tetrahedral intermediate.

Experimental Protocol: Synthesis of Benzophenone via a Weinreb Amide

This protocol provides a detailed methodology for the preparation of a Weinreb amide from benzoyl chloride and its subsequent conversion to benzophenone using a Grignard reagent.

Part 1: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)

Materials:

-

Benzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM in a round-bottom flask at 0 °C, add pyridine (2.5 eq) dropwise.

-

Slowly add a solution of benzoyl chloride (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methoxy-N-methylbenzamide.

-

The product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Benzophenone

Materials:

-

N-methoxy-N-methylbenzamide

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add phenylmagnesium bromide (1.2 eq) to the solution via syringe.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure benzophenone.

Scope and Versatility of the Weinreb-Nahm Ketone Synthesis

A significant advantage of the Weinreb-Nahm synthesis is its broad substrate scope and functional group tolerance.[6] The reaction is compatible with a wide range of functional groups, including esters, silyl ethers, N-protected amino acids, and even α,β-unsaturated systems.[6] A diverse array of organometallic nucleophiles can be employed, including Grignard reagents, organolithium reagents, and organocuprates.[6][7]

| Organometallic Reagent (R'-M) | Typical Yield (%) | Notes |

| Alkyl Grignard (e.g., MeMgBr) | 85-95% | Generally high yields for simple alkyl additions. |

| Aryl Grignard (e.g., PhMgBr) | 80-90% | Effective for the synthesis of aryl ketones. |

| Alkenyl Grignard (e.g., VinylMgBr) | 75-85% | Good yields for the formation of enones. |

| Alkyl Lithium (e.g., n-BuLi) | 80-95% | Highly reactive, often requires lower temperatures. |

| Aryl Lithium (e.g., PhLi) | 75-90% | Effective, but can sometimes be more prone to side reactions than Grignards. |

This versatility has made the Weinreb-Nahm ketone synthesis an indispensable tool in the synthesis of complex natural products and pharmaceuticals.[6]

Conclusion

The Weinreb amide serves as a highly effective and reliable functional group for the synthesis of ketones, elegantly overcoming the persistent issue of over-addition encountered with more traditional methods. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate that prevents a second nucleophilic attack. The broad substrate scope, functional group tolerance, and consistently high yields have solidified the Weinreb-Nahm ketone synthesis as a cornerstone of modern organic chemistry, empowering chemists in academic research and industrial drug development to construct complex molecular architectures with precision and efficiency.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Weinreb (ketone synthesis) [quimicaorganica.org]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to N,O-Dimethylhydroxylamine Hydrochloride in Weinreb Amide Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Mastering Acyl-Carbon Bond Formation

In the landscape of modern organic synthesis, the precise and controlled formation of acyl-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis stands as a pillar of reliability, offering a robust solution to the perennial challenge of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters.[1][2] At the heart of this methodology lies the N-methoxy-N-methylamide , more commonly known as the Weinreb amide . This guide provides an in-depth technical exploration of the formation of these crucial intermediates using N,O-dimethylhydroxylamine hydrochloride, elucidating the underlying mechanisms, providing field-tested protocols, and discussing the strategic advantages that have cemented this reaction's place in the synthetic chemist's toolbox, from academic research to industrial drug development.

The Core Reagent: N,O-Dimethylhydroxylamine Hydrochloride

N,O-Dimethylhydroxylamine hydrochloride [CAS: 6638-79-5] is a white to off-white crystalline solid, valued for its stability and ease of handling compared to the free amine.[3][4][5] Its commercial availability as a hydrochloride salt necessitates a crucial, yet straightforward, in situ neutralization step to liberate the nucleophilic free amine required for the amidation reaction.[3]

| Property | Value |

| Molecular Formula | C₂H₈ClNO |

| Molecular Weight | 97.54 g/mol |

| Melting Point | 112-115 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol |

Table 1: Physicochemical Properties of N,O-Dimethylhydroxylamine Hydrochloride.[4][5]

The unique N-methoxy substitution is the key to the subsequent stability of the reaction intermediate, a feature that will be explored in the following section.

The Mechanism: Engineering Stability to Prevent Over-Addition

The primary advantage of the Weinreb amide is its ability to react with a single equivalent of a potent nucleophile (e.g., Grignard or organolithium reagents) to form a ketone after acidic workup, without the common side reaction of over-addition to form a tertiary alcohol.[1][6] This remarkable selectivity is a direct consequence of the reaction mechanism.

Upon nucleophilic attack at the Weinreb amide carbonyl, a tetrahedral intermediate is formed. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the formation of a five-membered chelate ring involving the metal cation (e.g., MgX⁺ or Li⁺), the carbonyl oxygen, and the N-methoxy oxygen.[2][6] This chelated intermediate is exceptionally stable at low temperatures and does not collapse to release the ketone until an acidic aqueous workup is performed.[1][2] This sequestration of the carbonyl functionality within the stable chelate effectively prevents a second nucleophilic addition.

Caption: Mechanism of ketone synthesis from a Weinreb amide.

Experimental Protocol: Synthesis of a Weinreb Amide

The formation of a Weinreb amide can be achieved from various carboxylic acid derivatives, including acid chlorides, esters, and the parent carboxylic acid itself using coupling reagents.[7][8] The following is a robust, general protocol starting from a carboxylic acid, utilizing a common peptide coupling agent.

Objective: To convert a generic carboxylic acid (R-COOH) into its corresponding N-methoxy-N-methylamide.

Materials:

-

Carboxylic Acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

1,1'-Carbonyldiimidazole (CDI) or similar coupling agent (e.g., DCC, HATU) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Pyridine or Triethylamine) if not using a method like CDI activation (1.1 eq)

-

1 M HCl (for workup)

-

Saturated NaHCO₃ solution (for workup)

-

Brine (for workup)

-

Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DCM. Stir to dissolve.

-

Acid Activation: Add the coupling agent, such as CDI (1.1 eq), in one portion.[9] Effervescence (CO₂ evolution) may be observed. Allow the mixture to stir at room temperature for 45-60 minutes to form the activated acyl-imidazole intermediate.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. If the coupling agent used does not also act as a base (unlike CDI to some extent), a tertiary amine base like pyridine would be required here to neutralize the hydrochloride salt.[10]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Quench the reaction by adding 1 M HCl.[9] Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally, brine.[9] This washing sequence removes unreacted amine, residual acid, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Caption: General experimental workflow for Weinreb amide synthesis.

Scope, Advantages, and Strategic Considerations

The true power of a synthetic method lies in its versatility and reliability across a range of substrates. The Weinreb amide formation is compatible with a vast array of functional groups, making it a highly valuable tool in complex molecule synthesis.[1]

Key Advantages:

-

Selectivity: As detailed, it masterfully avoids the over-addition of organometallic reagents, leading to clean formation of ketones or, with reducing agents like LiAlH₄, aldehydes.[3][10]

-

Stability: Weinreb amides are generally stable, often crystalline compounds that can be purified by chromatography and stored for future use.[3]

-

Versatility: The method is amenable to a wide range of carboxylic acids (aliphatic, aromatic, heterocyclic) and can be coupled with numerous organometallic reagents and reducing agents.[3][7]

-

Mild Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule, including N-protected amino acids, silyl ethers, and esters.[1][3]

| Method | Acylating Agent | Key Feature | Common Issue |

| Weinreb Synthesis | Weinreb Amide | Stable chelated intermediate | Requires prior amide formation |

| Grignard Reaction | Ester | Readily available | Over-addition to form tertiary alcohol |

| Grignard Reaction | Acid Chloride | Highly reactive | Over-addition , low functional group tolerance |

| Friedel-Crafts Acylation | Acid Chloride | Good for aryl ketones | Limited to electron-rich aromatics, requires Lewis acid |

Table 2: Comparison of Ketone Synthesis Methods.

Conclusion: A Cornerstone of Modern Synthesis

The Weinreb amide, prepared efficiently using N,O-dimethylhydroxylamine hydrochloride, represents a cornerstone of modern synthetic strategy. Its ability to act as a robust and reliable acylating agent that circumvents the common problem of over-addition provides chemists with a level of control that is essential for the intricate task of drug development and natural product synthesis.[1][6] By understanding the mechanistic underpinnings and mastering the straightforward experimental protocols, researchers can confidently deploy this powerful transformation to achieve their synthetic goals with precision and efficiency.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]

- 5. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Weinreb amides [pubsapp.acs.org]

The Weinreb-Nahm Ketone Synthesis: A Technical Guide to a Cornerstone of Modern Organic Chemistry

Abstract

This in-depth technical guide provides a comprehensive overview of the Weinreb-Nahm ketone synthesis, a pivotal reaction in modern organic chemistry. Developed to overcome the persistent challenge of over-addition by organometallic reagents in ketone synthesis, this method offers a robust and high-yielding pathway to a diverse range of ketones and aldehydes. This document will delve into the historical context that necessitated such a discovery, provide a detailed mechanistic explanation of the reaction, present meticulously curated experimental protocols, and explore the broad scope and limitations of this indispensable synthetic tool. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, blending foundational principles with practical, field-proven insights.

Introduction: The Pre-Weinreb-Nahm Conundrum in Ketone Synthesis

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and highly reactive organometallic reagents, such as Grignard and organolithium reagents, was often a frustrating endeavor.[1][2] The primary obstacle was the inherent reactivity of the ketone product itself.[2] The newly formed ketone is often more reactive than the starting ester or acyl chloride, leading to a second nucleophilic attack by the organometallic reagent. This over-addition results in the formation of tertiary alcohols as undesired byproducts, significantly diminishing the yield of the target ketone.[3][4]

To circumvent this, chemists often resorted to less reactive organometallic reagents, such as organocadmium[5][6] and organozinc compounds. While these reagents offered improved selectivity for ketone formation, they came with their own set of drawbacks, most notably high toxicity and limited functional group tolerance. The need for a general, high-yielding, and functional-group-tolerant method for ketone synthesis was a significant challenge in the field of organic synthesis.

It was against this backdrop that Steven M. Weinreb and Steven Nahm, at The Pennsylvania State University, developed a groundbreaking solution. In their seminal 1981 paper published in Tetrahedron Letters, they introduced the use of N-methoxy-N-methylamides, now famously known as Weinreb-Nahm amides, as highly effective acylating agents.[3][7][8] This discovery revolutionized ketone synthesis by providing a reliable method to prevent over-addition, thus consistently affording high yields of the desired ketone products.[9][10][11]

The Heart of the Matter: Mechanistic Underpinnings of the Weinreb-Nahm Synthesis

The remarkable success of the Weinreb-Nahm synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack.[1][4] Unlike the intermediates in reactions with esters or acyl chlorides, the Weinreb-Nahm intermediate is stabilized by chelation.

The reaction proceeds as follows:

-

Nucleophilic Addition: An organometallic reagent (organolithium or Grignard) adds to the carbonyl carbon of the Weinreb-Nahm amide.

-

Formation of a Chelated Intermediate: The tetrahedral intermediate formed is stabilized by the coordination of the metal cation (Li⁺ or MgX⁺) between the newly formed oxyanion and the N-methoxy oxygen atom. This forms a stable five-membered ring.[1]

-

Stability at Low Temperatures: This chelated intermediate is stable at low temperatures, preventing the premature collapse of the intermediate and elimination of the leaving group.[4]

-

Aqueous Workup: Upon aqueous workup, the chelated intermediate is hydrolyzed to release the desired ketone.

This chelation is the key to the reaction's success. It effectively "protects" the intermediate from further reaction until the desired moment of workup, thus preventing the problematic over-addition.[10][12]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocols: A Practical Guide

The Weinreb-Nahm synthesis is a two-stage process: first, the preparation of the Weinreb-Nahm amide, and second, its reaction with an organometallic reagent.

Synthesis of the Weinreb-Nahm Amide

Weinreb-Nahm amides can be prepared from various starting materials, with the choice often depending on the availability and stability of the starting carboxylic acid derivative.

This is the most common and often highest-yielding method.

-

Reagents and Equipment:

-

Acyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (nitrogen or argon)

-

Standard glassware for organic synthesis

-

-

Step-by-Step Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 equivalents) dropwise.

-

Stir the resulting slurry for 15-30 minutes at 0 °C.

-

Add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb-Nahm amide.

-

Direct conversion from carboxylic acids is possible using a variety of coupling reagents.

-

Reagents and Equipment:

-

Carboxylic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

Coupling agent (e.g., DCC, EDC, HATU, or CDI)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., DCM or DMF)

-

Inert atmosphere

-

-

Step-by-Step Procedure (using EDC):

-

To a solution of the carboxylic acid (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and a coupling additive such as HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere, add triethylamine (2.5 equivalents).

-

Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Synthesis of the Ketone

The second stage involves the reaction of the purified Weinreb-Nahm amide with an organometallic reagent.

-

Reagents and Equipment:

-

Weinreb-Nahm amide

-

Organolithium or Grignard reagent (typically 1.1-1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere

-

Dry ice/acetone or cryocool for low-temperature control

-

-

Step-by-Step Procedure:

-

Dissolve the Weinreb-Nahm amide (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add the organometallic reagent (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting ketone by flash column chromatography.

-

Caption: General workflow for the Weinreb-Nahm ketone synthesis.

Scope, Limitations, and Variations

Scope of the Reaction

A significant advantage of the Weinreb-Nahm synthesis is its broad substrate scope and high functional group tolerance.[4]

-

Organometallic Reagents: A wide variety of Grignard and organolithium reagents are effective, including alkyl, vinyl, aryl, and alkynyl nucleophiles.[4]

-

Functional Group Tolerance: The reaction conditions are mild enough to tolerate a range of sensitive functional groups, such as esters, silyl ethers, N-protected amino acids, and various heterocycles.[4]

Table 1: Examples of Ketone Synthesis from the Original 1981 Weinreb and Nahm Publication [3]

| Entry | Weinreb-Nahm Amide (R) | Organometallic Reagent (R') | Product (Ketone) | Yield (%) |

| 1 | Phenyl | CH₃MgBr | Acetophenone | 95 |

| 2 | Phenyl | PhMgBr | Benzophenone | 92 |

| 3 | Cyclohexyl | CH₃Li | Cyclohexyl methyl ketone | 94 |

| 4 | n-Heptyl | PhLi | n-Heptyl phenyl ketone | 87 |

| 5 | Phenyl | (CH₂=CH)MgBr | Phenyl vinyl ketone | 75 |

| 6 | Cinnamyl | CH₃MgBr | 4-Phenyl-3-buten-2-one | 96 |

Limitations

Despite its broad utility, the Weinreb-Nahm synthesis has some limitations:

-

Steric Hindrance: Highly sterically hindered Weinreb amides or organometallic reagents can lead to slower reaction rates or lower yields.

-

Highly Basic Nucleophiles: With extremely basic or sterically demanding nucleophiles, elimination of the methoxide group can sometimes occur as a side reaction.

Variations and Modern Advances

The fundamental concept of the Weinreb-Nahm synthesis has been extended and refined over the years.

-

Aldehyde Synthesis: As reported in their original paper, Weinreb and Nahm demonstrated that the reduction of Weinreb amides with a mild hydride source, such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H), provides a high-yielding route to aldehydes.[4]

-

Chiral Auxiliaries: The Weinreb amide functionality has been incorporated into chiral auxiliaries, enabling the asymmetric synthesis of enantioenriched ketones.[4][9]

-

Solid-Phase Synthesis: The development of solid-phase supported Weinreb amides has facilitated their use in combinatorial chemistry and high-throughput synthesis.[13]

Conclusion

The Weinreb-Nahm ketone synthesis stands as a testament to the power of elegant mechanistic design in solving long-standing synthetic challenges. Its discovery provided a reliable and general method for the preparation of ketones, a fundamental transformation in organic chemistry. The reaction's high yields, excellent functional group tolerance, and predictable nature have cemented its place as an indispensable tool in the synthesis of complex molecules, from natural products to pharmaceuticals. As research continues to build upon the foundational principles laid out by Weinreb and Nahm, the legacy of this remarkable reaction will undoubtedly continue to shape the future of organic synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. [PDF] The use of organocadmium reagents for the preparation of ketones. | Semantic Scholar [semanticscholar.org]

- 6. designer-drug.com [designer-drug.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Weinreb Amide: A Cornerstone in the Architectural Feats of Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The N-methoxy-N-methylamide, colloquially known as the Weinreb amide, has cemented its status as an indispensable tool in the synthetic organic chemist's arsenal. Its remarkable stability and predictable reactivity have rendered it a cornerstone in the intricate art of natural product synthesis. This guide provides a comprehensive exploration of the strategic application of Weinreb amides in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of their utility, present detailed protocols for their formation and transformation, and showcase their pivotal role in the total synthesis of several notable natural products. Through a blend of theoretical principles and field-proven applications, this document aims to equip researchers with the knowledge to effectively leverage the Weinreb amide in their own synthetic endeavors.

The Weinreb Amide: A Paradigm of Controlled Reactivity

The synthesis of ketones and aldehydes is a fundamental transformation in organic chemistry. However, the use of highly reactive organometallic reagents with common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] This lack of control can significantly diminish the yield of the desired carbonyl compound and complicate purification processes, a particularly vexing issue in the context of multi-step natural product synthesis where material preservation is paramount.

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide.[2] The genius of the Weinreb amide lies in its ability to tame the reactivity of organometallic reagents through the formation of a stable, chelated tetrahedral intermediate.[2][3] Upon nucleophilic attack at the carbonyl carbon, the N-methoxy group's oxygen atom coordinates to the metal cation (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring.[2] This intermediate is sufficiently robust to prevent the collapse of the carbonyl group and subsequent second addition of the organometallic reagent.[4] The desired ketone or aldehyde is then liberated upon aqueous workup.[3][5]

This unique mechanism confers several key advantages upon the Weinreb amide:

-

Exceptional Control: It effectively prevents over-addition, ensuring high yields of the desired ketone or aldehyde.[1]

-

Broad Substrate Scope: It is tolerant of a wide array of functional groups, making it suitable for use in complex molecular environments.[2]

-

Versatility: Weinreb amides can be readily converted to either ketones (via reaction with organometallic reagents) or aldehydes (via reduction with hydride reagents).

-

Stability: They are generally stable compounds that can be purified by chromatography and stored for future use.

The following diagram illustrates the chelation-controlled mechanism that underpins the Weinreb amide's utility.

Caption: Chelation-controlled reaction of a Weinreb amide.

Methodologies for Weinreb Amide Synthesis and Transformation

The preparation and subsequent reaction of Weinreb amides can be achieved through a variety of reliable methods. The choice of protocol often depends on the nature of the starting material and the overall synthetic strategy.

Synthesis of Weinreb Amides from Carboxylic Acids

A common and direct route to Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. A plethora of coupling reagents can facilitate this transformation.

Experimental Protocol: General Procedure for Weinreb Amide Formation

-

To a solution of the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., CH₂Cl₂, THF) at 0 °C, add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

-

Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.

| Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |

| HATU | DIPEA | CH₂Cl₂ | 85-95 | [6] |

| DCC/HOBt | NMM | THF/CH₂Cl₂ | 80-90 | [5] |

| T3P | Pyridine | EtOAc | 80-95 | [6] |

| POCl₃ | DIPEA | CH₂Cl₂ | ~87 | [7] |

Transformation of Weinreb Amides

The reaction of a Weinreb amide with an organometallic reagent is a highly efficient method for ketone synthesis.

Experimental Protocol: Ketone Synthesis via Grignard Reaction

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

-

Add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe.

-

Stir the reaction at the same temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Et₂O, EtOAc).

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the ketone.

The partial reduction of a Weinreb amide with a hydride reagent provides a reliable route to aldehydes.

Experimental Protocol: Aldehyde Synthesis via DIBAL-H Reduction

-

Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent such as toluene or CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add DIBAL-H (1.0 M in hexanes, 1.1-1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 30-60 minutes.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can be used directly or purified by chromatography.

Case Studies in Natural Product Synthesis

The true power of the Weinreb amide is most evident in its application to the total synthesis of complex natural products, where its chemoselectivity and reliability are paramount.

The Total Synthesis of Amphidinolide J

In their convergent total synthesis of the marine macrolide Amphidinolide J, Meyer and Cossy employed a Weinreb amide for a crucial C-C bond formation.[8][9] The retrosynthetic analysis identified a key disconnection at the C12-C13 bond, which was strategically formed by the addition of an alkynyllithium reagent to a Weinreb amide.[9]

Caption: Retrosynthetic strategy for Amphidinolide J.

This approach was strategically advantageous as the Weinreb amide provided a robust electrophile that would not be susceptible to side reactions with the sensitive functional groups present in the molecule. Furthermore, the resulting ynone intermediate was a versatile precursor for the subsequent stereoselective reduction to the desired allylic alcohol. The conversion of methyl ester 14 to Weinreb amide 15 proceeded in 84% yield, and the subsequent addition of the alkynyllithium reagent to form the C12-C13 bond was also highly efficient.[9]

The Total Synthesis of Spirofungin A

The total synthesis of the antifungal agent Spirofungin A by Shimizu and Sodeoka provides another compelling example of the strategic use of a Weinreb amide.[7] A key fragment coupling involved the reaction of an alkynyllithium species with a Weinreb amide to construct the C10-C11 bond, leading to a ketone that would ultimately become part of the spiroketal core.[7]

The choice of a Weinreb amide in this context was critical for ensuring a clean and high-yielding coupling reaction, avoiding the potential for over-addition that could have occurred with a more reactive electrophile. This allowed for the efficient assembly of a complex intermediate en route to the natural product.

The Total Synthesis of Rapamycin

In Ley's total synthesis of the potent immunosuppressant rapamycin, a Weinreb amide was utilized in the construction of a key C22-C32 fragment.[10][11] The addition of a vinyllithium reagent to a Weinreb amide afforded the desired enone in a significantly improved yield compared to alternative approaches.[12] This transformation highlights the utility of Weinreb amides in coupling complex, sterically demanding fragments in the late stages of a synthesis.

References

- 1. Synthesis of the spiroacetal parts of spirofungin A and B | Semantic Scholar [semanticscholar.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total synthesis of amphidinolide J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total Synthesis of Rapamycin by Ley [organic-chemistry.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Weinreb Amide: A Cornerstone in Modern Aldehyde Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Controlled Carbonyl Reduction and the Elegance of the Weinreb Amide

In the landscape of synthetic organic chemistry, the selective synthesis of aldehydes represents a fundamental and often challenging task. The aldehyde functional group is a versatile intermediate, readily participating in a vast array of carbon-carbon bond-forming reactions and other transformations crucial for the construction of complex molecular architectures. However, the inherent reactivity of aldehydes makes their preparation susceptible to over-reduction to the corresponding primary alcohol, a common pitfall with many powerful hydride-based reducing agents. This challenge necessitates a robust and reliable methodology that can predictably deliver the aldehyde product while tolerating a wide range of other functional groups.

Enter the N-methoxy-N-methylamide, more commonly known as the Weinreb amide. First introduced by Steven M. Nahm and Steven M. Weinreb in 1981, this unassuming functional group has revolutionized the synthesis of both ketones and, critically for this guide, aldehydes.[1][2] The ingenuity of the Weinreb amide lies in its ability to react with a single equivalent of a hydride reagent and form a stable tetrahedral intermediate, which resists further reduction.[3][4] This guide will provide a comprehensive technical overview of the Weinreb amide as a premier precursor for aldehyde synthesis, delving into its mechanistic underpinnings, practical applications, and field-proven protocols.

The Mechanistic Heart of the Matter: Chelation-Controlled Stability

The remarkable stability of the intermediate formed during the reduction of a Weinreb amide is the key to its success. When a typical ester or acid chloride is treated with a strong hydride reagent like lithium aluminum hydride (LiAlH4), the initial reduction to the aldehyde is followed by a rapid second reduction to the primary alcohol. This is because the aldehyde is more reactive than the starting ester.

The Weinreb amide circumvents this issue through the formation of a stable, five-membered cyclic chelate with the metal ion of the hydride reagent (e.g., aluminum or lithium).[3][4] Upon nucleophilic attack of the hydride at the amide carbonyl, the resulting tetrahedral intermediate is stabilized by the coordination of the N-methoxy oxygen to the metal center.[3][4] This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic or aqueous workup.[4][5] This crucial pause in the reaction sequence prevents the over-reduction that plagues other methods.

References

- 1. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Weinreb amides [pubsapp.acs.org]

An In-Depth Technical Guide to the Reactivity of Weinreb Amides with Organometallics

<-3a _2f_br>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of a Reliable Ketone Synthesis

In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with common acylating agents like esters or acid chlorides are often plagued by a significant side reaction: over-addition.[1][2][3] This occurs because the ketone product is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2] This lack of selectivity necessitates careful control of stoichiometry and reaction conditions, often with limited success.

In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing problem: the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[1][3] This innovative approach provides a robust and highly selective method for the synthesis of ketones and aldehydes from a variety of carboxylic acid derivatives.[1][4][5][6] The key to the success of the Weinreb amide lies in its unique ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, effectively preventing the problematic over-addition.[4][5][6][7][8][9][10] This guide will provide an in-depth exploration of the reactivity of Weinreb amides with organometallics, delving into the mechanistic underpinnings, practical considerations, and broad synthetic utility of this indispensable tool in modern organic chemistry.

The Mechanistic Cornerstone: Chelation-Stabilized Tetrahedral Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable five-membered cyclic intermediate.[6][7][8][9] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed.[1][5] Unlike the analogous intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation between the metal cation (e.g., MgX⁺ or Li⁺) and both the newly formed oxyanion and the nitrogen-bound methoxy group.[1][11]

This chelation effectively sequesters the intermediate, rendering it stable at low temperatures and preventing its collapse to the ketone until a deliberate aqueous workup.[1][4] This stability is the crucial factor that inhibits a second nucleophilic addition.[10] The acidic workup then hydrolyzes the chelate, liberating the desired ketone in high yield.[5][11]

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Solid-Phase Synthesis Utilizing Weinreb Resin

Abstract

Solid-phase synthesis has revolutionized the landscape of chemical and pharmaceutical research, enabling the rapid and efficient construction of complex molecules. Among the diverse array of solid supports, Weinreb resin has emerged as a particularly powerful tool, facilitating the synthesis of peptides and small molecules that culminate in the versatile Weinreb amide functionality. This guide provides a comprehensive overview of solid-phase synthesis using Weinreb resin, from the fundamental principles to detailed experimental protocols. We will delve into the mechanistic underpinnings of Weinreb amide chemistry on a solid support, explore its strategic advantages in drug discovery and complex molecule synthesis, and provide field-proven insights into optimizing this powerful technique. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of Weinreb resin in their synthetic endeavors.

Introduction: The Strategic Advantage of Weinreb Amides in Solid-Phase Synthesis

The synthesis of carbonyl compounds, particularly ketones and aldehydes, is a cornerstone of organic chemistry. However, the direct conversion of carboxylic acids or their derivatives using highly reactive organometallic reagents is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] The Weinreb amide, an N-methoxy-N-methylamide, provides an elegant solution to this challenge.

The Weinreb Amide: A Chemoselective Linchpin for Carbonyl Synthesis

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide serves as a stable and versatile precursor to ketones and aldehydes.[2] Its unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (such as Grignard or organolithium reagents) or metal hydrides.[2][3] This intermediate prevents the common problem of over-addition and, upon acidic workup, collapses to furnish the desired ketone or aldehyde in high yield.[4]

The Solid-Phase Paradigm: Synergizing Weinreb Chemistry with High-Throughput Synthesis

The integration of Weinreb amide chemistry with solid-phase synthesis offers a synergistic combination of efficiency and versatility. By immobilizing the Weinreb amide on a polymeric support, the laborious and often problematic aqueous workups associated with solution-phase synthesis are replaced by simple filtration steps.[5][6] This not only streamlines the purification process but also makes the methodology amenable to parallel synthesis and the generation of chemical libraries.[5]

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to readily access aldehydes and ketones, which are valuable synthetic intermediates, has made Weinreb resin an attractive tool in drug discovery and the synthesis of natural products.[2][7] Peptide aldehydes and ketones, for instance, are known to be potent enzyme inhibitors and probes for studying protein structure and function.[7] The solid-phase approach using Weinreb resin has been successfully employed in the synthesis of a variety of complex molecules, including "unnatural" amino aldehydes and ketones, as well as macrocyclic peptides.[8][9][10]

The Core of the Technology: Weinreb Resin

Structure and Functionality of Weinreb Resin

Weinreb resin is typically a polystyrene-based resin functionalized with an N-methoxy-N-methylamine linker.[11] Commercially available Weinreb AM (aminomethyl) resin is a common starting point for solid-phase synthesis.[10] The loading of the first amino acid or carboxylic acid is achieved by coupling to the secondary amine of the linker.

The Underlying Chemistry: Mechanism of Action

The key to the Weinreb resin's utility lies in the stability of the resin-bound Weinreb amide. This stability allows for a wide range of chemical transformations to be performed on the growing molecule without affecting the linker. The final cleavage step, which liberates the product from the resin, is a reductive or organometallic reaction that simultaneously converts the Weinreb amide to the desired aldehyde or ketone.

Experimental Workflow: From Resin to Product

The general workflow for solid-phase synthesis on Weinreb resin can be divided into three main stages: loading of the first building block, elongation of the molecular chain (if applicable), and cleavage with concomitant formation of the carbonyl group.

Stage 1: Loading of the First Building Block (Amino Acid or Carboxylic Acid)

The initial step involves the covalent attachment of the first building block, typically an Fmoc-protected amino acid, to the Weinreb resin.

The choice of coupling reagent is critical for efficient loading. Strong activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) are commonly used to ensure high loading efficiency.[12][13] The use of Fmoc (9-fluorenylmethyloxycarbonyl) as the Nα-protecting group is standard in this protocol, as it is readily cleaved under basic conditions that are orthogonal to the acid-labile side-chain protecting groups and the final reductive cleavage from the resin.[14]

-

Resin Swelling: Swell the Weinreb resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[13]

-

Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[10][15]

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and the piperidine-fulvene adduct.[13][16]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), an activating agent like HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.[13]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[13]

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).[13]

-

Drying: Dry the loaded resin under vacuum.[13]

-

Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the piperidine-fulvene adduct released during a quantitative Fmoc deprotection of a small, weighed amount of the dried resin.[10]

Experimental Workflow for Loading Weinreb Resin

A schematic representation of the key steps involved in loading the first amino acid onto Weinreb resin.

Stage 2: Elongation of the Peptide Chain (for Peptide Synthesis)

For the synthesis of peptides, the loaded resin is subjected to iterative cycles of Fmoc deprotection and amino acid coupling.

The standard Fmoc/tBu (tert-butyl) strategy is fully compatible with Weinreb resin.[17] The iterative deprotection of the N-terminal Fmoc group is achieved with piperidine, while the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact.[14]

The protocol for peptide coupling is essentially a repetition of the loading steps for each subsequent amino acid in the desired sequence.

-

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HATU/DIPEA).

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle until the desired peptide sequence is assembled.

Stage 3: Cleavage and Concomitant Conversion to Aldehydes or Ketones

The final and most crucial step is the cleavage of the synthesized molecule from the resin, which concurrently generates the target aldehyde or ketone.

The choice of cleavage reagent dictates the final product. Mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the Weinreb amide to an aldehyde.[18][19] Conversely, treatment with Grignard reagents or organolithium reagents will result in the formation of a ketone.[5][19]

Cleavage Mechanism of Weinreb Resin

The divergent pathways for aldehyde and ketone synthesis from the resin-bound Weinreb amide.

-

Resin Preparation: Suspend the dry peptide-resin in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon) and cool to 0 °C in an ice bath.[15][18]

-

Reduction: Slowly add a solution of LiAlH₄ (typically 2 molar equivalents, plus one additional equivalent for each amide or urethane group in the peptide) in THF to the resin suspension.[15][18]

-

Quenching: Carefully quench the reaction by the dropwise addition of a 5% aqueous solution of potassium hydrogen sulfate (KHSO₄).[15][18]

-

Filtration and Extraction: Filter the mixture and wash the resin with DCM. Combine the filtrates and wash sequentially with 5% aqueous KHSO₄, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).[18]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde product.[18]

-

Resin Preparation: Swell the peptide-resin in anhydrous THF under an inert atmosphere.

-

Grignard Reaction: Add the Grignard reagent (e.g., ethylmagnesium bromide) to the resin suspension and stir at room temperature.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Filtration and Extraction: Filter the resin and extract the filtrate with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer and concentrate to yield the crude ketone.

Process Optimization and Troubleshooting

Monitoring Reaction Completion

The completion of coupling reactions can be monitored using qualitative tests such as the Kaiser test or the Chloranil test to detect the presence of free primary amines.[10] A positive result (blue color for the Kaiser test) indicates an incomplete reaction, necessitating a second coupling.

Common Pitfalls and Their Solutions

| Problem | Potential Cause | Solution |

| Low Loading Efficiency | Incomplete swelling of the resin; Inefficient activation of the amino acid. | Ensure adequate swelling time; Use a more potent activating agent like HATU. |

| Incomplete Coupling | Steric hindrance from bulky amino acids. | Double couple the amino acid; Increase the reaction time. |

| Over-reduction to Alcohol | Excess of reducing agent; Elevated reaction temperature. | Carefully control the stoichiometry of the reducing agent; Maintain a low reaction temperature (0 °C). |

| Low Yield of Ketone | Inactive Grignard reagent. | Use freshly prepared or titrated Grignard reagent. |

Case Study: Synthesis of a Peptide Aldehyde

The synthesis of the proteasome inhibitor scytonemide A, a macrocyclic imine, has been accomplished using a solid-phase approach on Weinreb AM resin.[10] In this synthesis, a heptapeptide was assembled on the resin using standard Fmoc SPPS protocols. Subsequent cleavage with LiAlH₄ generated the peptidyl aldehyde, which underwent spontaneous intramolecular cyclization to form the desired imine macrocycle.[10] This example highlights the utility of Weinreb resin in the synthesis of complex, biologically active molecules.

Conclusion: The Enduring Utility of Weinreb Resin in Modern Synthesis

Weinreb resin stands as a testament to the power of synergistic chemical strategies. By combining the chemoselectivity of the Weinreb amide with the efficiency of solid-phase synthesis, this methodology provides a robust and versatile platform for the synthesis of aldehydes and ketones. Its applicability in the construction of diverse molecular architectures, from simple organic molecules to complex peptides, ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and beyond. The streamlined workflow and amenability to high-throughput synthesis make Weinreb resin an indispensable tool for the modern synthetic chemist.

References

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Weinreb AM resin Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 12. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. digital.csic.es [digital.csic.es]

- 15. peptide.com [peptide.com]

- 16. peptideweb.com [peptideweb.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

The Stoic Chemist's Guide to Weinreb Ketone Synthesis: Mastering Functional Group Tolerance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Utility of a Modern Workhorse

In the pantheon of named reactions, the Weinreb-Nahm ketone synthesis stands as a testament to elegant design and practical utility.[1][2] Developed in 1981 by Steven M. Weinreb and Steven Nahm, this method provides a reliable and high-yielding route to ketones from carboxylic acid derivatives, elegantly circumventing the pervasive issue of over-addition that plagues reactions with more conventional acylating agents.[1][3] Its remarkable functional group tolerance has cemented its status as an indispensable tool in the complex molecular tapestries of natural product synthesis and drug discovery.[1][4] This guide provides a deep dive into the practical nuances of the Weinreb ketone synthesis, with a particular focus on navigating the complexities of functional group compatibility.

The Mechanistic Cornerstone: Why the Weinreb Amide is Special

The success of the Weinreb ketone synthesis hinges on the unique properties of the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[2][5] The reaction proceeds in two key stages: the formation of the Weinreb amide from a suitable carboxylic acid derivative and its subsequent reaction with an organometallic reagent.

The critical feature of this reaction is the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent (e.g., a Grignard or organolithium reagent) to the Weinreb amide.[1][4][6] This intermediate is stabilized at low temperatures, preventing the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile, a common pitfall with esters or acid chlorides.[1][3][6] Upon acidic workup, this stable intermediate cleanly collapses to furnish the desired ketone.

Figure 1: The generalized mechanism of the Weinreb ketone synthesis, highlighting the stable chelated intermediate.

A Comprehensive Overview of Functional Group Tolerance

The Weinreb ketone synthesis is renowned for its broad functional group compatibility.[1][4] This tolerance is a direct consequence of the mild reaction conditions often employed and the stability of the Weinreb amide itself. The following table provides a detailed summary of the compatibility of various functional groups.

| Functional Group | Compatibility | Necessary Precautions and Protecting Groups |

| Esters & Lactones | High | Generally stable. Can be used as starting materials for Weinreb amide formation using reagents like AlMe₃.[1] |

| Amides & Lactams | High | Generally stable. |

| Alcohols | Moderate | Free hydroxyl groups will be deprotonated by organometallic reagents. Protection as silyl ethers (e.g., TBS, TIPS), benzyl ethers, or other standard protecting groups is required. |

| Amines | Moderate | Primary and secondary amines require protection to prevent deprotonation and potential side reactions. Common protecting groups include Boc, Cbz, and Fmoc.[7] |

| Aldehydes & Ketones | Low to Moderate | Generally incompatible with the organometallic reagent. Protection as acetals or ketals is necessary. |

| Halides (Alkyl & Aryl) | High | Generally well-tolerated. Aryl halides can be converted directly to aryl Weinreb amides via aminocarbonylation.[1] |

| Alkenes & Alkynes | High | α,β-unsaturation is well-tolerated.[1] Terminal alkynes may require protection of the acidic proton depending on the organometallic reagent and conditions. |

| Nitriles | High | Generally compatible. |

| Nitro Groups | Moderate | Generally tolerated, but can be sensitive to strongly basic or reducing conditions. |

| Sulfonates, Sulfinates, & Phosphonate Esters | High | These groups are stable under standard Weinreb synthesis conditions.[1] |

| Sterically Hindered Groups | Moderate | Very bulky groups adjacent to the Weinreb amide can hinder the approach of the nucleophile, potentially requiring higher temperatures or longer reaction times. |

| Chiral Centers | High | For α-chiral substrates, the risk of epimerization is generally low, especially at low temperatures. However, care should be taken with substrates prone to enolization. |

Navigating the Synthetic Landscape: Practical Considerations and Protocols

The successful execution of a Weinreb ketone synthesis requires careful consideration of both the formation of the Weinreb amide and its subsequent reaction.

Synthesis of the Weinreb Amide: A Choice of Methods

The choice of method for synthesizing the Weinreb amide depends on the starting material and the presence of other functional groups.

Method A: From Carboxylic Acids using Peptide Coupling Reagents

This is a very common and mild method, suitable for a wide range of substrates, including N-protected amino acids.[7]

-

Protocol:

-

Dissolve the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a suitable solvent (e.g., DCM or DMF).

-

Add a base, such as N-methylmorpholine (NMM) or triethylamine (2.2 equiv), to neutralize the hydrochloride salt.

-

Add the coupling reagent (e.g., HATU, HBTU, or EDC, 1.1 equiv) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Purify the Weinreb amide by column chromatography.

-

Figure 2: Workflow for Weinreb amide synthesis from a carboxylic acid using a coupling reagent.

Method B: From Esters or Lactones

-

Protocol:

-

Dissolve the ester or lactone (1.0 equiv) in an anhydrous solvent (e.g., THF).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and a strong, non-nucleophilic base like isopropylmagnesium chloride (1.5 equiv) in THF at 0 °C.

-

Add the ester solution to the activated amine solution and allow the reaction to proceed at room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product and purify by column chromatography.

-

Method C: From Acid Chlorides

This is the original method and is very efficient for robust substrates.

-

Protocol:

-

Dissolve the acid chloride (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.

-

Add a solution of N,O-dimethylhydroxylamine (1.1 equiv) and a base like pyridine or triethylamine (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup and purify the product.

-

The Ketone Synthesis Step: Reaction with Organometallics

This step requires careful control of temperature and anhydrous conditions.

-

Protocol:

-

Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically between -78 °C and 0 °C.

-

Slowly add the organometallic reagent (e.g., Grignard reagent or an organolithium reagent, 1.1-1.5 equiv) dropwise, maintaining the low temperature.

-

Stir the reaction at low temperature for a period of time (typically 30 minutes to a few hours), monitoring the consumption of the starting material by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl at low temperature.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup.

-

Purify the resulting ketone by column chromatography or distillation.

-

Figure 3: A typical experimental workflow for the synthesis of a ketone from a Weinreb amide.

Limitations and Troubleshooting

Despite its broad applicability, the Weinreb ketone synthesis is not without its limitations.

-

Steric Hindrance: Highly substituted Weinreb amides or bulky organometallic reagents can lead to sluggish reactions. In such cases, elevating the reaction temperature may be necessary, but this can increase the risk of side reactions.

-

Enolization: Substrates with acidic α-protons can undergo deprotonation by the organometallic reagent, leading to reduced yields. Using a less basic Grignard reagent instead of an organolithium and maintaining a low reaction temperature can mitigate this issue.

-

Reductions: Some organometallic reagents with β-hydrides can act as reducing agents, leading to the formation of aldehydes as byproducts.

-

Cleavage of Sensitive Protecting Groups: While many protecting groups are compatible, some, like silyl ethers, can be cleaved by certain organometallic reagents, particularly if the reaction is allowed to warm.

Conclusion: A Versatile Tool for the Modern Chemist

The Weinreb ketone synthesis is a powerful and versatile transformation that has rightfully earned its place in the synthetic organic chemist's toolbox. Its high degree of functional group tolerance, coupled with the reliability of the reaction, makes it an ideal choice for the synthesis of complex molecules. By understanding the underlying mechanism and the practical considerations outlined in this guide, researchers can confidently employ this reaction to achieve their synthetic goals.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

The Weinreb Ketone Synthesis: A Precise and Versatile Tool for Carbon-Carbon Bond Formation

Application Note & Protocols for Researchers in Organic Synthesis and Drug Development

Abstract

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the construction of a vast array of molecules, from complex natural products to pharmaceutical agents.[1][2] Among the myriad of methods available, the Weinreb-Nahm ketone synthesis stands out for its exceptional reliability and broad functional group tolerance.[1][3] This application note provides an in-depth guide to the Weinreb ketone synthesis, detailing its mechanism, advantages, and practical applications. We offer comprehensive, step-by-step protocols for the preparation of Weinreb amides and their subsequent conversion to ketones using Grignard reagents, along with troubleshooting insights to ensure successful implementation in the laboratory.

Introduction: The Challenge of Controlled Acylation

The addition of organometallic reagents, such as Grignard or organolithium reagents, to common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[3][4][5] This lack of control necessitates careful management of stoichiometry and reaction conditions, often with limited success. The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3][5][6] This method provides a robust and predictable route to ketones and has become an indispensable tool in modern organic synthesis.[3][7]

The key advantages of the Weinreb ketone synthesis include:

-

Prevention of Over-addition: The unique structure of the Weinreb amide leads to a stable intermediate that resists further nucleophilic attack.[1][8]

-

High Yields: The reaction is known for its efficiency, often providing the desired ketone in excellent yields.

-

Broad Substrate Scope: A wide variety of Grignard reagents (aliphatic, vinyl, aryl, and alkynyl) can be used, and the reaction tolerates a diverse range of functional groups.[3][5][6]

-

Mild Reaction Conditions: The synthesis can often be performed under mild conditions, preserving sensitive functional groups within the molecule.[1][7]

The Underlying Chemistry: A Stabilized Intermediate is Key

The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack of the Grignard reagent on the Weinreb amide.[1][3][9] This stability is attributed to the chelation of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen of the amide.[3][9] This five-membered chelate ring holds the intermediate in place, preventing its collapse and subsequent second addition of the Grignard reagent.[3][7][10] The desired ketone is then liberated upon acidic workup.[1]

Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

Preparation of the Weinreb Amide

Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.[3][10] The choice of starting material will depend on its availability and compatibility with other functional groups in the molecule.

Protocol 1: From a Carboxylic Acid using a Coupling Agent

This protocol is suitable for a wide range of carboxylic acids and utilizes a standard peptide coupling agent.

Figure 2: Workflow for Weinreb Amide Synthesis from a Carboxylic Acid.

Materials:

-

Carboxylic acid (1.0 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)[3]

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or other coupling agent[11]

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

-